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molecular formula C10H12FNO2 B8393088 1-(2-Fluoropyridin-3-yl)propyl acetate

1-(2-Fluoropyridin-3-yl)propyl acetate

Cat. No. B8393088
M. Wt: 197.21 g/mol
InChI Key: QTGSADHCJQCFLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08198267B2

Procedure details

3.50 g (17.7 mmol) of the product from example 49A are dissolved in 30 ml of ethanol and admixed with 2.00 g of 10% palladium on activated carbon. Hydrogenation is effected overnight in a hydrogen atmosphere under standard pressure. The mixture is filtered with suction, washed with ethanol and concentrated cautiously under reduced pressure. This affords 1.9 g of approx. 89% pure product (69% of theory), which is converted further without purification.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[CH:5]([C:8]1[C:9]([F:14])=[N:10][CH:11]=[CH:12][CH:13]=1)[CH2:6][CH3:7])(=O)C.[H][H]>C(O)C.[Pd]>[CH2:5]([C:8]1[C:9]([F:14])=[N:10][CH:11]=[CH:12][CH:13]=1)[CH2:6][CH3:7]

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
C(C)(=O)OC(CC)C=1C(=NC=CC1)F
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered with suction
WASH
Type
WASH
Details
washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated cautiously under reduced pressure
CUSTOM
Type
CUSTOM
Details
This affords 1.9 g of approx. 89% pure product (69% of theory), which is converted further without purification

Outcomes

Product
Name
Type
Smiles
C(CC)C=1C(=NC=CC1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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